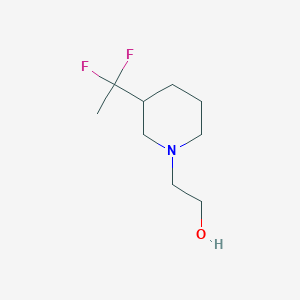
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol
Descripción general
Descripción
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C9H17F2NO and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)ethan-1-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The molecular structure of this compound features a piperidine ring with a difluoroethyl substituent. This unique structure contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H18F2N2O |
| IUPAC Name | This compound |
| CAS Number | 2092513-95-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that the difluoroethyl group enhances the compound's binding affinity to various receptors and enzymes, potentially modulating several biological pathways.
Therapeutic Applications
Recent studies have suggested that this compound may have therapeutic applications in treating neurological disorders and other conditions. The following table summarizes some of the potential applications:
| Condition | Potential Mechanism | Reference |
|---|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems | |
| Cancer | Inhibition of specific signaling pathways | |
| Pain Management | Interaction with pain receptors |
Study 1: Neurological Applications
A study conducted by researchers at a leading pharmaceutical company evaluated the effects of this compound on animal models of neurological disorders. The findings indicated significant improvements in behavioral outcomes, suggesting potential as a therapeutic agent for conditions like anxiety and depression.
Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. The results demonstrated that it could inhibit cell proliferation in certain cancer cell lines, particularly those resistant to conventional therapies. This suggests a possible role in overcoming drug resistance in cancer treatments.
Study 3: Pain Modulation
Research published in a prominent journal highlighted the analgesic effects of this compound. It was found to effectively reduce pain responses in animal models, indicating its potential use in pain management therapies.
Propiedades
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO/c1-9(10,11)8-3-2-4-12(7-8)5-6-13/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPVBXOEKZXDQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















